2-Bromo-6-(2-ethylbutoxy)naphthalene
Description
Overview of Naphthalene (B1677914) Scaffold in Chemical Research
The naphthalene scaffold, a bicyclic aromatic hydrocarbon with the chemical formula C₁₀H₈, is a cornerstone in the field of chemical research. nih.govnih.gov Its rigid, planar structure and extended π-conjugated system provide a versatile platform for the development of a wide array of functional molecules. In medicinal chemistry, the naphthalene core is a constituent of numerous approved drugs, exhibiting a broad spectrum of biological activities. Beyond pharmaceuticals, naphthalene derivatives are integral to the development of dyes, pigments, and polymers. The inherent electronic properties of the naphthalene unit also make it a compelling building block for organic electronic materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Importance of Brominated and Alkoxy-Substituted Naphthalenes in Synthetic Chemistry
The strategic functionalization of the naphthalene scaffold with bromine atoms and alkoxy groups dramatically expands its synthetic utility. Bromination of the naphthalene ring introduces a reactive handle, a key site for further molecular elaboration through a variety of cross-coupling reactions. cardiff.ac.uk Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions allow for the facile formation of new carbon-carbon and carbon-heteroatom bonds at the brominated position. wikipedia.orgwikipedia.orglibretexts.orgorganic-chemistry.orgwikipedia.orgnih.govresearchgate.netresearchgate.net This capability is fundamental to the construction of complex molecular architectures.
Alkoxy substitution, on the other hand, serves to modulate the electronic and physical properties of the naphthalene core. The introduction of alkoxy chains can enhance the solubility of the resulting compounds in organic solvents, which is a critical consideration for solution-based processing of organic electronic devices. Furthermore, the length and branching of the alkyl chains in the alkoxy group can influence the intermolecular packing of the molecules in the solid state, thereby affecting the material's bulk properties such as its liquid crystalline behavior and charge transport characteristics. scirp.orgresearchgate.netresearchgate.net
Position of 2-Bromo-6-(2-ethylbutoxy)naphthalene within Advanced Organic Materials Research
Within this context, this compound emerges as a molecule of significant interest for advanced organic materials research. This compound strategically combines the key features of both bromination and alkoxy substitution. The bromine atom at the 2-position provides a reactive site for the construction of larger, more complex functional molecules. The 2-ethylbutoxy group at the 6-position, a branched alkyl chain, is anticipated to impart good solubility and influence the material's morphology in the solid state. This specific combination of functionalities makes this compound a promising precursor for the synthesis of novel liquid crystals, organic semiconductors, and other functional organic materials. The dissymmetry of the substitution pattern can also be exploited to fine-tune the self-assembly properties of the final materials.
Contextualizing Synthetic Challenges and Research Opportunities for Complex Naphthalene Derivatives
The synthesis of complex, multi-substituted naphthalene derivatives like this compound is not without its challenges. A primary hurdle is achieving regioselectivity during the functionalization of the naphthalene core. The synthesis of a specific isomer often requires a multi-step approach with careful selection of starting materials and reaction conditions to avoid the formation of undesired side products.
For this compound, a plausible synthetic route would involve the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgwvu.eduyoutube.comkhanacademy.org This reaction would typically proceed by the deprotonation of 6-bromo-2-naphthol (B32079) with a suitable base to form the corresponding naphthoxide, which then undergoes nucleophilic substitution with a 2-ethylbutyl halide. The success of this synthesis hinges on the availability and purity of the 6-bromo-2-naphthol precursor, which can be prepared from β-naphthol. orgsyn.org
The research opportunities presented by this compound and related compounds are vast. The bromine atom serves as a versatile anchor point for a variety of palladium-catalyzed cross-coupling reactions. This opens up avenues for the synthesis of a diverse library of novel materials. For instance, Suzuki coupling could be employed to introduce aromatic or heteroaromatic moieties, extending the π-conjugation and tuning the electronic properties of the molecule. Heck reactions could be used to append vinylic groups, while Buchwald-Hartwig amination could introduce nitrogen-containing functionalities. The resulting materials could then be investigated for their potential applications in organic electronics, sensing, and other areas of materials science. The branched 2-ethylbutoxy side chain is expected to play a crucial role in ensuring processability and influencing the solid-state morphology of these newly synthesized materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-(2-ethylbutoxy)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrO/c1-3-12(4-2)11-18-16-8-6-13-9-15(17)7-5-14(13)10-16/h5-10,12H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVXSYNFFNRFTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 6 2 Ethylbutoxy Naphthalene and Analogous Naphthalene Systems
Strategies for Constructing the Naphthalene (B1677914) Core with Bromo and Alkoxy Functionalities
Modern synthetic chemistry offers numerous pathways to construct the naphthalene skeleton with precise control over substitution patterns. These methods often provide more direct access to polysubstituted derivatives compared to traditional electrophilic aromatic substitution, where regioselectivity can be difficult to control. nih.govresearchgate.net
Transition metal catalysis is a powerful tool for the construction of naphthalene derivatives. thieme-connect.com These reactions often proceed under mild conditions and exhibit high chemo- and regioselectivity, making them highly valuable for complex molecule synthesis.
Palladium catalysis is widely employed for forming carbon-carbon and carbon-heteroatom bonds. In the context of naphthalene synthesis, palladium-catalyzed cross-coupling reactions on pre-existing bromo-naphthalene scaffolds are common for further functionalization. nih.gov More advanced strategies involve the direct, palladium-catalyzed construction of the naphthalene ring itself. For instance, a method has been developed for the direct annulation of amides with alkynes, catalyzed by palladium acetate, to produce highly substituted naphthalenes in good yields. rsc.org This approach highlights the ability of palladium catalysis to assemble complex aromatic systems from simpler, acyclic precursors.
Table 1: Examples of Palladium-Catalyzed Reactions for Naphthalene Functionalization
| Precursor(s) | Catalyst/Reagents | Product Type | Yield | Reference |
|---|---|---|---|---|
| Bromo-naphthalene sulfonamide | Pd catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Aryl/heteroaryl-substituted naphthalenes | 0.2 - 10 µM (IC₅₀) | nih.gov |
| Amides, Alkynes | Pd(OAc)₂ / Ag₂O | Highly substituted naphthalenes | 55–97% | rsc.org |
Other transition metals also play a crucial role in naphthalene synthesis. thieme-connect.com
Copper-Catalyzed Reactions: Copper(I) catalysts are effective in annulation reactions to form substituted naphthalenes. One method utilizes o-bromobenzaldehydes and β-ketoesters, which react in the presence of a Cu(I) catalyst to afford naphthalenes in a single step with high yields (71-86%). researchgate.net This process involves a domino sequence of Knoevenagel condensation, C-arylation, and addition/aromatization.
Zinc-Catalyzed Reactions: While less common as primary cyclization catalysts for naphthalenes, zinc reagents are integral to many cross-coupling reactions and can be used in the formation of organometallic intermediates for subsequent cyclizations. thieme-connect.com
Rhodium-Catalyzed Reactions: Rhodium catalysts enable the oxidative coupling of arylboronic acids with alkynes to produce 1,2,3,4-tetrasubstituted naphthalenes. acs.orgacs.org This method involves the rhodium-catalyzed 1:2 coupling of the boronic acid and the alkyne, effectively building the second aromatic ring onto a pre-existing benzene (B151609) derivative. acs.org Rhodium has also been used in sequential dual C-H annulation reactions of 3-arylisoxazoles with 1,6-diynes to access fused naphthalene systems. rsc.org
Table 2: Rhodium-Catalyzed Oxidative Coupling of Arylboronic Acids with Alkynes
| Arylboronic Acid | Alkyne | Catalyst/Oxidant | Product | Yield | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Diphenylacetylene | [Rh(cod)Cl]₂ / Cu(OAc)₂·H₂O, Air | 1,2,3,4-Tetraphenylnaphthalene | 95% | acs.org |
Lewis acids and strong Brønsted acids are potent catalysts for constructing aromatic rings through benzannulation and cyclization reactions. thieme-connect.comnih.gov These reactions typically involve the cyclization of carbonyl compounds or epoxides with alkynes. nih.govacs.org For example, triflic acid (a Brønsted acid) can catalyze the annulation of α-aryl carbonyls with arylalkynes to regioselectively synthesize substituted naphthalenes at room temperature. researchgate.net Similarly, Lewis acids such as aluminum chloride are effective catalysts for the alkylation of naphthalene, demonstrating their utility in modifying the naphthalene core. elsevier.com
Electrocyclization reactions are powerful, stereospecific processes for ring formation governed by orbital symmetry rules. The 6π-electrocyclization of a triene intermediate is a key step in several modern naphthalene syntheses. nih.govbohrium.com This intermediate can be generated through various means, including the ring-opening of other cyclic structures. nih.govnih.gov
A novel methodology for preparing substituted naphthalenes involves a catalytic ring-expansion rearrangement. This process starts with readily available indenones, which react with organometal reagents and trimethylsilyldiazomethane (B103560) to generate intermediates that rearrange into the more stable naphthalene scaffold. nih.gov This approach is particularly useful for accessing sterically hindered biaryl naphthalenes. nih.gov
A revolutionary strategy for naphthalene synthesis involves the skeletal editing of isoquinoline (B145761) derivatives. nih.gov This "nitrogen-to-carbon transmutation" provides a convenient method for converting readily available isoquinolines into substituted naphthalenes. nih.govnih.gov The reaction is inspired by the Wittig reaction and uses an inexpensive, commercially available phosphonium (B103445) ylide as the carbon source to replace the nitrogen atom of the isoquinoline ring with a CH unit. nih.gov
The mechanism involves the ring-opening of the isoquinoline to form a triene intermediate, which then undergoes a 6π-electrocyclization and subsequent elimination to afford the naphthalene product. nih.govbohrium.com This one-step process is highly efficient and allows for the synthesis of a wide range of substituted naphthalenes, including those with isotopic labels (e.g., ¹³C). nih.gov This method is particularly powerful because it leverages the well-established chemistry of C-H functionalization on isoquinolines, allowing for the synthesis of specifically substituted naphthalenes that would be difficult to prepare otherwise. nih.gov
Metal-Catalyzed Annulation and Cycloaddition Reactions in Naphthalene Synthesis
Selective Bromination Techniques for Naphthalene Systems
The introduction of a bromine atom at a specific position on the naphthalene ring is a critical step in the synthesis of 2-Bromo-6-(2-ethylbutoxy)naphthalene and its analogs. The reactivity of the naphthalene system, which is an electron-rich aromatic compound, allows for electrophilic substitution reactions. However, controlling the position of bromination is essential for obtaining the desired isomer.
Direct Bromination of Naphthalene Derivatives
Direct bromination of naphthalene with molecular bromine (Br₂) typically leads to a mixture of products, with the alpha-position (C1, C4, C5, and C8) being kinetically favored over the beta-position (C2, C3, C6, and C7). The presence of activating or deactivating substituents on the naphthalene ring significantly influences the regiochemical outcome of the bromination reaction. For instance, the bromination of an unsubstituted naphthalene often yields 1-bromonaphthalene (B1665260) as the major product. Polybromination can also occur, leading to di- and tri-brominated naphthalenes. cardiff.ac.uk
To achieve selective bromination at a specific position, such as the C-6 position, a multi-step approach is often necessary. This can involve the use of a directing group or the bromination of a precursor that already has a substituent pattern favoring the desired regioselectivity.
Regioselective Bromination via Halogenation Reagents (e.g., N-Bromosuccinimide)
N-Bromosuccinimide (NBS) is a versatile and milder brominating agent compared to molecular bromine, often employed to achieve higher regioselectivity in the bromination of aromatic compounds. organic-chemistry.org The use of NBS, sometimes in conjunction with a catalyst or under specific solvent conditions, can favor the formation of a particular bromo-isomer. For electron-rich aromatic compounds like naphthalene derivatives, NBS can provide a low concentration of bromine radicals or electrophilic bromine species, which can lead to more controlled bromination. missouri.edu
In the context of synthesizing this compound, if the starting material is 6-(2-ethylbutoxy)naphthalene, a regioselective bromination would be required. The alkoxy group at the C-6 position is an ortho-, para-directing group. Therefore, bromination would be expected to occur at the positions ortho (C5 and C7) and para (C- and C-3 are not para) to the alkoxy group. Achieving selective bromination at the C-2 position in the presence of a C-6 alkoxy group would depend on the careful control of reaction conditions and potentially the use of specific catalytic systems to override the inherent directing effects.
Control of Bromine Substitution Pattern in Naphthalene Frameworks
Controlling the bromine substitution pattern in naphthalene frameworks is a central challenge in the synthesis of specifically substituted derivatives. The final arrangement of bromine atoms is influenced by several factors, including the nature of the substituents already present on the ring, the choice of brominating agent, the reaction solvent, temperature, and the presence of any catalysts.
For the synthesis of 2,6-disubstituted naphthalenes, a common strategy involves starting with a precursor that already contains one of the desired functional groups in the correct position. For example, the synthesis of 6-bromo-2-naphthol (B32079) is a well-established procedure that provides a key intermediate. nih.gov This compound has the bromine atom fixed at the C-6 position, and the hydroxyl group at the C-2 position can then be further functionalized. This approach effectively circumvents the challenges of controlling the regioselectivity of direct bromination on a disubstituted naphthalene where both groups are introduced simultaneously. The steric bulk of existing substituents can also play a significant role in directing the position of incoming electrophiles. cardiff.ac.uk
Etherification and Alkoxylation Strategies for Naphthalene Hydroxyl Groups
The formation of the ether linkage is another pivotal step in the synthesis of this compound. This typically involves the reaction of a naphthol derivative with an appropriate alkylating agent.
Synthesis of Alkoxy-Naphthalenes from Naphthol Precursors
The Williamson ether synthesis is a widely used and versatile method for the preparation of ethers, including alkoxy-naphthalenes. quora.comwikipedia.org This reaction involves the deprotonation of a hydroxyl group to form an alkoxide or phenoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. In the synthesis of this compound, a plausible route involves the etherification of 6-bromo-2-naphthol.
The first step in this process is the deprotonation of the hydroxyl group of 6-bromo-2-naphthol using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding naphthoxide. This naphthoxide is a potent nucleophile that can then react with an alkyl halide.
Table 1: Common Bases and Solvents for Williamson Ether Synthesis
| Base | Solvent | Typical Reaction Conditions |
|---|---|---|
| Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Room temperature to gentle heating |
| Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile (B52724) | Reflux |
Introduction of Branched Alkoxy Chains, specifically 2-Ethylbutoxy Group
The introduction of a branched alkoxy chain like the 2-ethylbutoxy group is achieved by reacting the naphthoxide with the corresponding alkyl halide, in this case, 1-bromo-2-ethylbutane (B1346692). The Williamson ether synthesis is an SN2 reaction, and as such, it is sensitive to steric hindrance. masterorganicchemistry.com The alkyl halide should ideally be primary to minimize the competing elimination (E2) reaction. 1-Bromo-2-ethylbutane is a primary alkyl halide, which makes it a suitable substrate for the Williamson ether synthesis.
The reaction would proceed by the nucleophilic attack of the 6-bromo-2-naphthoxide on the primary carbon of 1-bromo-2-ethylbutane, leading to the formation of the desired this compound and a bromide salt as a byproduct.
Table 2: Reactants for the Synthesis of the 2-Ethylbutoxy Group
| Naphthol Precursor | Alkylating Agent | Product |
|---|
The choice of reaction conditions, such as solvent and temperature, can be crucial for maximizing the yield of the ether product and minimizing side reactions. Polar aprotic solvents like DMF or acetonitrile are often used to facilitate the SN2 reaction.
Advanced Cross-Coupling Reactions for Naphthalene Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of aryl halides, including bromonaphthalene systems. nih.govnih.gov These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance, making them ideal for elaborating complex molecular architectures from a simple 2-bromonaphthalene (B93597) core. nih.govnih.gov The versatility of these methods allows for the introduction of a wide array of substituents onto the naphthalene ring, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for forming C(sp²)–C(sp²) bonds. researchgate.net It involves the reaction of an organoboron reagent (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.gov For bromonaphthalene scaffolds, this reaction provides a powerful means to introduce aryl, heteroaryl, or vinyl groups at the bromine-substituted position. researchgate.net
The reaction's success is often dependent on the choice of catalyst, ligands, base, and solvent. A variety of palladium catalysts, often stabilized by phosphine (B1218219) ligands, are effective. nih.gov The electronic properties of the substituents on the coupling partners can influence reaction yields, with electron-donating groups on the arylboronic acid generally leading to higher yields. researchgate.net This methodology has been instrumental in creating diverse libraries of naphthalene-containing compounds for biological screening. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Conditions on Bromonaphthalene Analogs
| Bromonaphthalene Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-Bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | High | Generic Example |
| 2-Bromonaphthalene | 3-Chlorophenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | Not Specified | Good | nih.gov |
| 1,8-Dibromonaphthalene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95% (mono-arylated) | researchgate.net |
| 3-Bromo-2,1-borazaronaphthalene | Potassium (E)-propen-1-yltrifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 85% | nih.gov |
Beyond the Suzuki-Miyaura coupling, the Heck and Sonogashira reactions offer complementary strategies for C-C bond formation on bromonaphthalene scaffolds.
The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This reaction typically employs a palladium catalyst, a base (like triethylamine), and is effective for creating vinylnaphthalene derivatives.
The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl halides, forming arylalkynes. wikipedia.org The reaction is traditionally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent issues like the undesired homocoupling of alkynes (Glaser coupling). wikipedia.orgorganic-chemistry.org These reactions are carried out under mild conditions and tolerate a wide range of functional groups, making them highly valuable in organic synthesis. wikipedia.orgrsc.orgnih.gov
Table 2: Heck and Sonogashira Reaction Conditions for Aryl Halides
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Reference |
|---|---|---|---|---|---|---|
| Heck | Aryl Bromide | Alkene | Pd-complex | Amine Base | Various | rsc.org |
| Sonogashira (Classic) | Aryl Iodide/Bromide | Terminal Alkyne | Pd-complex / Cu(I) salt | Amine (e.g., Et₃N) | Amine or DMF | wikipedia.org |
| Sonogashira (Copper-Free) | Aryl Chloride/Bromide | Terminal Alkyne | Pd-complex / Ligand (e.g., t-Bu₂(p-NMe₂C₆H₄)P) | Amine Base | Various | organic-chemistry.org |
Total Synthesis Approaches towards this compound
Preparation of 6-Bromo-2-naphthol: This crucial intermediate can be synthesized from 2-naphthol (B1666908). A common laboratory procedure involves a two-step sequence. First, 2-naphthol is dibrominated using excess bromine in a solvent like acetic acid to yield 1,6-dibromo-2-naphthol. orgsyn.org Subsequently, a selective de-bromination is performed. The bromine at the C1 position is more reactive than the one at C6, allowing for its selective removal. This reduction can be achieved using reagents like tin (Sn) and hydrochloric acid in acetic acid, yielding the desired 6-bromo-2-naphthol. orgsyn.org
Etherification of 6-Bromo-2-naphthol: The final step is the formation of the ether linkage. This is typically accomplished via a Williamson ether synthesis. The hydroxyl group of 6-bromo-2-naphthol is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic naphthoxide anion. This anion is then reacted with an appropriate 2-ethylbutyl electrophile, such as 1-bromo-2-ethylbutane or 2-ethylbutyl tosylate, to yield the target molecule, this compound.
Investigation of Regioselectivity and Stereoselectivity in the Synthesis of this compound
Regioselectivity: The regiochemical outcome of the synthesis is primarily determined during the preparation of the 6-bromo-2-naphthol intermediate. The hydroxyl group of 2-naphthol is an ortho-, para-directing and activating group in electrophilic aromatic substitution. The initial bromination of 2-naphthol leads predominantly to substitution at the highly activated C1 (ortho) and C6 (para) positions, resulting in 1,6-dibromo-2-naphthol. The key to achieving the desired 6-bromo isomer lies in the subsequent regioselective removal of the C1 bromine atom. The alpha-position (C1) of naphthalene is generally more reactive towards both substitution and de-substitution than the beta-position (C6), enabling the selective reduction to 6-bromo-2-naphthol. google.comorgsyn.org The subsequent etherification step does not alter the substitution pattern on the naphthalene ring, thus preserving the regiochemistry.
Stereoselectivity: The (2-ethylbutoxy) side chain of the target molecule contains a stereocenter at the second carbon of the butyl group. The stereochemical outcome of the synthesis depends entirely on the chirality of the alkylating agent used in the Williamson ether synthesis.
If a racemic mixture of 1-bromo-2-ethylbutane is used, the final product will be a racemic mixture of (R)- and (S)-2-Bromo-6-(2-ethylbutoxy)naphthalene.
To obtain a specific enantiomer, one must start with an enantiomerically pure precursor, such as (R)-2-ethylbutanol or (S)-2-ethylbutanol. This alcohol would then be converted into a suitable electrophile (e.g., a tosylate or bromide). The stereocenter is not directly involved in the nucleophilic substitution reaction of the ether synthesis (the reaction occurs at C1 of the butyl chain, while the stereocenter is at C2). Therefore, the configuration of the stereocenter is retained throughout the reaction, allowing for the synthesis of enantiomerically pure (R)- or (S)-2-Bromo-6-(2-ethylbutoxy)naphthalene.
Advanced Spectroscopic Characterization and Structural Analysis of 2 Bromo 6 2 Ethylbutoxy Naphthalene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount tool for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-Bromo-6-(2-ethylbutoxy)naphthalene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments facilitates a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
¹H and ¹³C NMR Studies for Positional and Connectivity Elucidation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) core and the aliphatic protons of the 2-ethylbutoxy side chain. The aromatic region would typically display a set of multiplets between δ 7.0 and 8.0 ppm. The specific splitting patterns and coupling constants (J-values) are critical for determining the substitution pattern on the naphthalene ring. For instance, protons on the same ring will exhibit characteristic ortho, meta, and para couplings.
The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom. The spectrum would show signals for the aromatic carbons, including the two quaternary carbons directly attached to the bromine atom and the oxygen atom, as well as the signals for the aliphatic carbons of the ether side chain. The chemical shifts are indicative of the electronic environment, with carbons attached to electronegative atoms like bromine and oxygen appearing at characteristic downfield positions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Naphthalene-H1/H8 | 7.8-8.0 (d) | 128-130 |
| Naphthalene-H3/H5 | 7.2-7.4 (m) | 120-125 |
| Naphthalene-H4/H7 | 7.5-7.7 (m) | 127-129 |
| O-CH₂ | 3.9-4.1 (d) | 70-75 |
| CH(CH₂CH₃)₂ | 1.7-1.9 (m) | 35-40 |
| CH₂CH₃ | 1.4-1.6 (m) | 20-25 |
| CH₂CH₃ | 0.9-1.1 (t) | 10-15 |
Note: These are predicted values based on analogous structures and general spectroscopic principles. Actual experimental values may vary.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations
To resolve ambiguities in the 1D spectra and to firmly establish the molecular structure, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in tracing the connectivity within the 2-ethylbutoxy side chain and in identifying adjacent protons on the naphthalene rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons and for linking the 2-ethylbutoxy side chain to the correct position (C-6) on the naphthalene core through the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This can help to confirm the conformation of the flexible 2-ethylbutoxy side chain relative to the rigid naphthalene ring system.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethylbutoxy group would be observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will produce a series of bands in the 1600-1450 cm⁻¹ region. A strong band corresponding to the asymmetric C-O-C (ether) stretching is expected around 1250 cm⁻¹. The C-Br stretching vibration would appear at a lower frequency, typically in the 600-500 cm⁻¹ range.
Raman spectroscopy provides complementary information. Aromatic ring breathing modes are often strong in the Raman spectrum, providing a characteristic fingerprint for the naphthalene core.
Table 2: Key Predicted Vibrational Frequencies for this compound
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
| C-O-C Asymmetric Stretch | ~1250 | Weak |
| C-Br Stretch | 600-500 | 600-500 |
Note: Predicted values based on typical functional group frequencies.
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing
Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, is used to investigate the electronic transitions within a molecule.
Analysis of Absorption and Emission Maxima
The UV-Vis absorption spectrum of this compound is expected to be dominated by π-π* transitions within the naphthalene aromatic system. Naphthalene and its derivatives typically exhibit multiple absorption bands. The introduction of the bromo and alkoxy substituents will influence the position and intensity of these bands. The alkoxy group, being an electron-donating group, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene. Upon excitation with an appropriate wavelength of light, the compound may exhibit fluorescence, and the wavelength of maximum emission (λₑₘ) provides information about the energy of the first excited singlet state.
Solvent Effects on Electronic Spectra
The polarity of the solvent can influence the electronic absorption and emission spectra of a molecule, a phenomenon known as solvatochromism. sciencepublishinggroup.comresearchgate.net In polar solvents, polar molecules can be stabilized to different extents in their ground and excited states, leading to shifts in the absorption and emission maxima. sciencepublishinggroup.comresearchgate.net For this compound, an increase in solvent polarity may lead to a slight red shift in the absorption and emission spectra, which would be indicative of a more polar excited state. researchgate.net A systematic study in a range of solvents with varying polarity can provide valuable insights into the dipole moment changes upon electronic excitation. researchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-bromo-6-methoxynaphthalene |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography provides definitive proof of molecular structure and offers unparalleled insight into the packing of molecules in the solid state. While specific crystallographic data for this compound is not publicly available, its solid-state architecture can be reliably inferred from the analysis of closely related brominated naphthalene derivatives. researchgate.netscienceasia.orgresearchgate.net
Table 1: Representative Crystallographic Data for a Substituted Bromonaphthalene Analog This table presents typical data expected for a compound of this class, based on known structures of similar molecules.
| Parameter | Expected Value / Characteristics |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) |
| a (Å) | 7.5 - 9.0 |
| b (Å) | 11.0 - 13.0 |
| c (Å) | 11.0 - 15.0 |
| β (°) | 90 - 110 |
| Volume (ų) | 1000 - 1400 |
| Z (molecules/unit cell) | 4 |
Crystal Packing and Supramolecular Assembly
The supramolecular assembly of naphthalene derivatives is driven by a combination of non-covalent interactions, including π-π stacking, halogen bonding, and weaker van der Waals forces. thieme-connect.comrsc.org In the case of this compound, the large, planar naphthalene core is expected to promote significant π-π stacking interactions. tandfonline.com These interactions typically manifest in a slipped-stack or herringbone arrangement, maximizing attractive forces while minimizing steric repulsion between adjacent molecules.
The flexible 2-ethylbutoxy side chain plays a crucial role in modulating the crystal packing. It can adopt various conformations to fill space efficiently, leading to a dense crystalline lattice. The alkyl chains of neighboring molecules are likely to interact through van der Waals forces, creating segregated hydrophobic regions within the crystal structure that alternate with the aromatic π-stacked domains. This type of organization is common in the self-assembly of substituted aromatic compounds. rsc.org
Halogen Bonding and C-H···π Interactions in Naphthalene Bromides
Halogen bonding is a highly directional, non-covalent interaction that has emerged as a powerful tool in crystal engineering. nih.gov It occurs between an electrophilic region on a halogen atom, known as a σ-hole, and a Lewis base. nih.gov In this compound, the bromine atom attached to the electron-withdrawing naphthalene ring possesses a positive σ-hole along the C-Br bond axis. This region can interact favorably with electron-rich atoms on neighboring molecules, such as the oxygen atom of the butoxy group or the π-electron cloud of an adjacent naphthalene ring (Br···O or Br···π interactions). These interactions contribute significantly to the stability and specific geometry of the crystal lattice.
In addition to halogen bonds, C-H···π interactions are vital in stabilizing the three-dimensional architecture. rsc.org These interactions involve the hydrogen atoms of the ethylbutoxy group or the naphthalene ring acting as weak acids and donating electron density to the electron-rich π-system of a neighboring naphthalene core. tandfonline.comresearchgate.net The aliphatic C-H bonds of the flexible side chain can orient themselves to interact with the face of the aromatic ring, while the aromatic C-H bonds can engage in edge-to-face interactions. The collective effect of numerous C-H···π and halogen bonds creates a robust and well-defined supramolecular structure.
Advanced Mass Spectrometry for Isotopic Pattern Verification and Fragmentation Pathways
Mass spectrometry is an essential technique for confirming the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns.
The most distinctive feature in the mass spectrum of this compound is the isotopic signature of the bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance. libretexts.orglibretexts.org This results in the molecular ion appearing as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z), commonly referred to as the M+ and M+2 peaks. csbsju.edu For this compound (C₁₆H₁₉BrO), the molecular ion containing ⁷⁹Br would have an m/z of approximately 306, while the ion with ⁸¹Br would appear at m/z 308. The observation of this characteristic 1:1 doublet is definitive evidence for the presence of a single bromine atom in the molecule.
Upon ionization, the molecular ion can undergo fragmentation through several predictable pathways, driven by the relative stability of the resulting ions and neutral fragments. libretexts.org For this compound, the primary fragmentation pathways are expected to involve the cleavage of the C-Br bond and fragmentation of the ether side chain.
Key proposed fragmentation steps include:
Loss of the Bromine Radical: Cleavage of the C-Br bond results in the formation of a naphthalenyl cation at m/z 227. This is a common pathway for aromatic bromides.
Benzylic-type Cleavage: The bond between the oxygen and the 2-ethylbutyl group can cleave, but a more favorable pathway involves cleavage within the alkyl chain. Alpha-cleavage next to the oxygen (benzylic-type position) can lead to the loss of a C₄H₉ (butyl) radical, forming a stable oxonium ion.
Ether Cleavage and Rearrangement: A common pathway for ethers is the cleavage of the C-O bond. Loss of the entire 2-ethylbutoxy radical (•OCH₂CH(CH₂CH₃)₂) is possible. More complex rearrangements, like the McLafferty rearrangement, could occur within the 2-ethylbutoxy side chain, leading to the elimination of a neutral alkene molecule. libretexts.org
Naphthalene Ring Fragmentation: At higher energies, the stable naphthalene ring itself can fragment, typically through the loss of acetylene (B1199291) (C₂H₂) units. researchgate.net
Table 2: Proposed Major Fragments in the Mass Spectrum of this compound
| m/z (approximate) | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 306 / 308 | Molecular Ion | [C₁₆H₁₉BrO]⁺ | Characteristic 1:1 isotopic doublet for Br. |
| 227 | [M - Br]⁺ | [C₁₆H₁₉O]⁺ | Loss of the bromine radical. |
| 250 / 252 | [M - C₄H₈]⁺ | [C₁₂H₉BrO]⁺ | Loss of butene via McLafferty-type rearrangement. |
| 199 / 201 | [M - C₂H₄ - C₂H₅]⁺ | [C₁₂H₁₀Br]⁺ | Fragmentation of the side chain. |
| 144 | [C₁₀H₇OH]⁺ | [C₁₀H₈O]⁺ | Naphthol cation formed after side-chain loss and rearrangement. |
| 128 | Naphthalene Cation | [C₁₀H₈]⁺ | Loss of Br and the entire side chain. |
Computational and Theoretical Investigations of 2 Bromo 6 2 Ethylbutoxy Naphthalene
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net It is particularly effective for calculating the optimized geometry, electronic structure, and reactivity descriptors of molecules. For 2-Bromo-6-(2-ethylbutoxy)naphthalene, DFT calculations would provide a foundational understanding of its intrinsic chemical nature.
The electronic structure of a molecule is fundamentally described by its molecular orbitals. Among the most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. mdpi.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. researchgate.net
For naphthalene (B1677914) derivatives, the positions and electronic nature of substituents significantly influence the HOMO and LUMO energy levels. researchgate.netresearchgate.net The electron-donating 2-ethylbutoxy group and the electron-withdrawing bromine atom on the naphthalene core would have competing effects on the electron density distribution. DFT calculations can precisely quantify these effects. For instance, studies on other substituted naphthalenes have shown that functional groups can alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties. researchgate.net A theoretical DFT study on this compound would calculate these energies, providing insight into its potential as a component in organic electronic materials.
| Parameter | Hypothetical Calculated Value (eV) | Description |
| EHOMO | -5.95 | Energy of the Highest Occupied Molecular Orbital; related to the ionization potential. |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.75 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT calculation for this molecule.
Computational methods are invaluable for exploring reaction mechanisms that may be difficult to study experimentally. irphouse.com DFT can be used to map potential energy surfaces for chemical reactions, identifying stable intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and, therefore, the reaction rate. beilstein-journals.org
For this compound, the bromine atom at the 2-position is a key site for synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Heck reactions). DFT calculations could be employed to model these reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, chemists can predict the most favorable reaction mechanism and understand the role of catalysts and substituents. For example, a computational study on the C-Br bond dissociation in a related compound, 1-bromo-2-methylnaphthalene, showed that electron transfer induces bond cleavage with no activation energy, providing a detailed mechanistic picture. mdpi.com Similar analyses for this compound could predict its reactivity in various synthetic transformations.
Quantum chemical calculations can predict various spectroscopic properties, which is highly useful for interpreting experimental data and confirming molecular structures. irphouse.comresearchgate.net DFT methods can accurately compute Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Visible electronic transitions. researchgate.net
A computational study of this compound would provide a theoretical spectrum that could be compared with experimental results. For instance, in a study of 2-(bromoacetyl)naphthalene, DFT calculations helped to elucidate the origin of spectral details and eased the interpretation of experimental IR, Raman, NMR, and UV spectra. researchgate.net Similarly, theoretical calculations on 6-bromo-2-naphthoic acid were shown to be in good agreement with experimental UV-Vis spectroscopic results. researchgate.net Such a correlative study would provide a high degree of confidence in the structural assignment of this compound.
| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |
| ¹H NMR (Ar-H, ppm) | 7.2-8.0 | 7.1-7.9 |
| ¹³C NMR (C-Br, ppm) | 118 | 119 |
| IR (C-O stretch, cm⁻¹) | 1255 | 1250 |
| UV-Vis (λmax, nm) | 330 | 328 |
Note: This table presents an illustrative comparison between theoretically predicted and hypothetical experimental spectroscopic data.
Non-covalent interactions are crucial for determining the three-dimensional structure of molecules in the solid state and their behavior in solution. wikipedia.org These interactions, though weaker than covalent bonds, govern processes like crystal packing and molecular self-assembly. wikipedia.org Key non-covalent interactions include hydrogen bonding, van der Waals forces, π-π stacking, and halogen bonding. wikipedia.org
For this compound, several non-covalent interactions are expected. The bromine atom can act as a halogen bond donor, forming directional interactions with electron-rich atoms on neighboring molecules. The flat, electron-rich naphthalene core is prone to π-π stacking interactions. Furthermore, the hydrogen atoms on the ethylbutoxy group and the naphthalene ring can participate in weaker C-H···π interactions. DFT calculations can be used to identify and quantify the strength of these interactions, predicting the supramolecular assembly and influencing physical properties like melting point and solubility.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and interactions with the surrounding environment, such as a solvent.
For this compound, the 2-ethylbutoxy group is flexible and can adopt numerous conformations. MD simulations would be instrumental in exploring this conformational landscape, identifying the most populated conformers, and understanding the energy barriers between them. Furthermore, MD simulations can model how the molecule behaves in different solvents. This information is vital for predicting its solubility, aggregation behavior, and how it interacts with other molecules in a dynamic setting, which is particularly relevant for applications in materials science or pharmacology.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies represent a theoretical approach to predict the properties of chemicals based on their molecular structure. These methods use statistical models to correlate structural or physicochemical descriptors of molecules with a specific property. irphouse.com
The theoretical aspect of a QSPR study for this compound would involve calculating a wide range of molecular descriptors. These descriptors fall into several categories:
Constitutional: Based on the molecular formula (e.g., molecular weight).
Topological: Based on the 2D connectivity of atoms.
Geometrical: Based on the 3D structure of the molecule.
Quantum-chemical: Derived from quantum calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges).
Once calculated, these descriptors can be used as input variables in a mathematical equation to model a specific property (e.g., boiling point, solubility, or biological activity) for a series of related compounds. The goal is to create a statistically robust model that can predict the property for new, unsynthesized molecules based solely on their calculated structural descriptors. This approach is highly efficient in the rational design of new materials and chemical compounds.
Molecular Modeling of Self-Assembly and Aggregation Behavior
Currently, there is a notable absence of specific computational and theoretical studies in publicly available scientific literature that focus exclusively on the molecular modeling of the self-assembly and aggregation behavior of this compound. While research exists on the aggregation of other naphthalene derivatives, the strict focus of this article on the specified compound precludes the inclusion of data from structurally different molecules.
Theoretical investigations into the self-assembly of molecules like this compound would typically involve sophisticated computational methods to predict how individual molecules interact and organize into larger structures. These methods can provide valuable insights into the non-covalent interactions that drive aggregation, such as van der Waals forces, π-π stacking, and hydrophobic interactions.
A hypothetical molecular modeling study on this compound would likely employ techniques such as molecular dynamics (MD) simulations and quantum mechanical (QM) calculations. MD simulations could model the behavior of multiple molecules over time in a simulated solvent environment, allowing researchers to observe the spontaneous formation of aggregates. QM calculations would be essential for accurately determining the electronic structure and intermolecular interaction energies, providing a fundamental understanding of the forces at play.
Although no specific data tables can be generated for this compound at this time, a general framework for presenting such data is provided below. This illustrates the type of information that would be obtained from future computational studies.
Table 1: Hypothetical Intermolecular Interaction Energies for a this compound Dimer
| Interaction Type | Configuration | Calculated Energy (kcal/mol) |
|---|---|---|
| π-π Stacking | Parallel-displaced | Data Not Available |
| Halogen Bonding | Br···π interaction | Data Not Available |
Table 2: Illustrative Parameters from a Hypothetical Molecular Dynamics Simulation of Aggregation
| Parameter | Value |
|---|---|
| Simulation Time (ns) | Data Not Available |
| Number of Molecules | Data Not Available |
| Average Aggregate Size | Data Not Available |
Future research in this area would be invaluable for understanding the material properties and potential applications of this compound, particularly in fields where molecular self-assembly is a key phenomenon, such as organic electronics and materials science.
Chemical Reactivity and Mechanistic Studies of 2 Bromo 6 2 Ethylbutoxy Naphthalene
Investigation of Bromine Reactivity in Cross-Coupling and Substitution Reactions
The bromine atom at the 2-position of the naphthalene (B1677914) ring is the most versatile functional group for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of biaryl compounds. 2-Bromo-6-(2-ethylbutoxy)naphthalene can be coupled with a variety of arylboronic acids or their esters in the presence of a palladium catalyst and a base to yield 2-aryl-6-(2-ethylbutoxy)naphthalenes. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered substrates.
Heck Reaction: The Heck reaction allows for the arylation of alkenes. This compound can react with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base to form 2-alkenyl-6-(2-ethylbutoxy)naphthalenes. The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer. researchgate.net
Buchwald-Hartwig Amination: This reaction provides a direct route to synthesize arylamines from aryl halides. organicreactions.org this compound can be coupled with a wide range of primary and secondary amines, including anilines and aliphatic amines, using a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. nih.govrsc.orglibretexts.orgnih.govresearchgate.net This method is often preferred over classical methods due to its broad substrate scope and functional group tolerance. organicreactions.org
Sonogashira Coupling: For the synthesis of arylalkynes, the Sonogashira coupling is the reaction of choice. It involves the coupling of this compound with terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction is highly efficient for creating C(sp²)-C(sp) bonds.
Below is a representative table of palladium-catalyzed cross-coupling reactions with analogous 2-bromo-6-alkoxynaphthalenes.
| Coupling Reaction | Reactants | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| Suzuki-Miyaura | 2-Bromo-6-methoxynaphthalene, Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 2-Methoxy-6-phenylnaphthalene | >95 |
| Heck | 2-Bromo-6-methoxynaphthalene, Ethyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile (B52724) | Ethyl (E)-3-(6-methoxy-2-naphthyl)acrylate | 85-95 |
| Buchwald-Hartwig | 2-Bromo-6-methoxynaphthalene, Aniline | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | N-(6-methoxy-2-naphthyl)aniline | 80-90 |
| Sonogashira | 2-Bromo-6-methoxynaphthalene, Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 2-Methoxy-6-(phenylethynyl)naphthalene | >90 |
Functionalization of the Alkoxy Side Chain
The 2-ethylbutoxy side chain offers another site for chemical modification, although it is generally less reactive than the C-Br bond.
Ether Cleavage: The most common reaction involving the alkoxy group is its cleavage to the corresponding naphthol. This is typically achieved under harsh conditions using strong acids such as hydrogen iodide (HI) or hydrogen bromide (HBr), or with strong Lewis acids like boron tribromide (BBr₃). ufp.ptnih.govnih.govgvsu.educore.ac.uk The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. For a secondary ether like the 2-ethylbutoxy group, the cleavage can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the specific conditions. nih.govkhanacademy.org Cleavage with BBr₃ is often preferred due to its high efficiency at lower temperatures. nih.govnih.govgvsu.edu
Side-Chain Halogenation: The aliphatic 2-ethylbutoxy chain can undergo free-radical halogenation, for instance, using N-bromosuccinimide (NBS) under UV irradiation or in the presence of a radical initiator. researchgate.net This would lead to the introduction of a bromine atom at one of the carbon atoms of the side chain, creating a new site for further functionalization through nucleophilic substitution or elimination reactions.
Aromatic Substitution Reactions on the Naphthalene Ring
The naphthalene ring system of this compound can undergo electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. The bromine atom is a deactivating but ortho-, para-directing group, while the alkoxy group is a strongly activating and ortho-, para-directing group. The directing effects of the powerful activating alkoxy group are expected to dominate.
Halogenation: Further bromination or chlorination of the naphthalene ring would likely occur at the positions activated by the 2-ethylbutoxy group, namely the 1- and 5-positions. The 1-position is generally more reactive in naphthalenes.
Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is expected to introduce a nitro group at the 1- or 5-position.
Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by a Lewis acid, would also be directed to the positions activated by the alkoxy group. khanacademy.orgorganic-chemistry.orgsigmaaldrich.comyoutube.comlibretexts.org For example, acylation with an acyl chloride like acetyl chloride in the presence of aluminum chloride would likely yield the 1- or 5-acetyl derivative. sigmaaldrich.comlibretexts.org
The following table summarizes the expected major products of electrophilic aromatic substitution on this compound.
| Reaction | Reagents | Expected Major Product(s) |
| Bromination | Br₂/FeBr₃ | 1,2-Dibromo-6-(2-ethylbutoxy)naphthalene and/or 2,5-Dibromo-6-(2-ethylbutoxy)naphthalene |
| Nitration | HNO₃/H₂SO₄ | 2-Bromo-6-(2-ethylbutoxy)-1-nitronaphthalene and/or 2-Bromo-6-(2-ethylbutoxy)-5-nitronaphthalene |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 1-(2-Bromo-6-(2-ethylbutoxy)naphthalen-1-yl)ethanone and/or 1-(2-Bromo-6-(2-ethylbutoxy)naphthalen-5-yl)ethanone |
Heterocycle Annulation with this compound as a Building Block
The presence of both a bromo and an alkoxy group on the naphthalene scaffold makes this compound a valuable precursor for the synthesis of fused heterocyclic systems.
Synthesis of Naphthofurans: One common strategy for the synthesis of naphthofurans involves the intramolecular cyclization of a suitably functionalized naphthalene derivative. eurjchem.comresearchgate.net For instance, the this compound could be converted to a 2-hydroxy derivative via ether cleavage. The resulting 6-bromo-2-naphthol (B32079) can then undergo palladium-catalyzed coupling with a terminal alkyne, followed by an intramolecular cyclization to afford a naphtho[2,1-b]furan (B1199300) derivative. Alternatively, a visible-light-promoted oxidative annulation of the naphthol with an alkyne can also yield naphthofurans. nih.gov
Synthesis of Nitrogen-Containing Heterocycles: The bromo-naphthalene can be a starting point for the synthesis of nitrogen-containing heterocycles. nih.govrsc.orgnih.govresearchgate.netrsc.org For example, a Buchwald-Hartwig amination could introduce an amino group at the 2-position. The resulting 6-(2-ethylbutoxy)naphthalen-2-amine can then be used in various condensation and cyclization reactions to build fused nitrogen heterocycles like quinolines. nih.govrsc.orgnih.govresearchgate.netrsc.org Palladium-catalyzed annulation reactions of the bromo-naphthalene with nitrogen-containing reagents can also be employed.
Mechanistic Pathways of Nucleophilic Aromatic Substitution on Naphthalene Halides
While electrophilic substitution is more common for aromatic rings, nucleophilic aromatic substitution (SₙAr) can occur on naphthalene halides, particularly when activated by electron-withdrawing groups. The generally accepted mechanism for SₙAr reactions is the addition-elimination pathway.
This two-step mechanism involves:
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the naphthalene ring is temporarily disrupted in this step.
Leaving Group Departure: The leaving group (in this case, the bromide ion) is expelled, and the aromaticity of the ring is restored.
Advanced Applications of 2 Bromo 6 2 Ethylbutoxy Naphthalene in Materials Science
Role as a Building Block for Liquid Crystalline Materials
The unique molecular architecture of 2-Bromo-6-(2-ethylbutoxy)naphthalene makes it an excellent building block for liquid crystalline materials. The rigid naphthalene (B1677914) core provides the necessary anisotropy, while the flexible 2-ethylbutoxy chain and the terminal bromine atom allow for the fine-tuning of mesomorphic properties.
The design of naphthalene-based liquid crystals hinges on the principle of creating molecules with a specific balance of rigidity and flexibility to promote the formation of mesophases. The rigid core, typically composed of aromatic rings like naphthalene, is responsible for the anisotropic nature of the molecule, which is a prerequisite for liquid crystalline behavior. The length and branching of flexible terminal groups, such as the 2-ethylbutoxy group in the target molecule, significantly influence the melting point and the type of liquid crystal phase formed (e.g., nematic, smectic). scirp.orgscirp.org
The 2,6-disubstitution pattern on the naphthalene core is particularly effective in creating rod-like (calamitic) liquid crystals, where the molecules align along a common axis. scirp.orgmdpi.com This linear geometry is crucial for achieving the orientational order characteristic of nematic and smectic phases. The presence of a terminal bromine atom can further enhance the intermolecular interactions and influence the thermal stability of the mesophases. researchgate.net Theoretical studies, including Density Functional Theory (DFT), are often employed to predict the molecular geometry and its impact on the formation of specific liquid crystal phases, such as the twist-bend nematic (NTB) phase. mdpi.com
Table 1: Key Molecular Features of this compound for Liquid Crystal Design
| Molecular Feature | Role in Liquid Crystal Formation |
|---|---|
| Naphthalene Core | Provides rigidity and anisotropy, forming the core of the mesogenic unit. |
| 2,6-Substitution | Promotes a linear, rod-like molecular shape, essential for calamitic mesophases. |
| 2-Ethylbutoxy Chain | Introduces flexibility, influences melting point, and modulates the type of mesophase. |
| Bromo Substituent | Enhances intermolecular interactions and affects thermal stability. |
Thermotropic Liquid Crystals: These materials exhibit liquid crystalline phases as a function of temperature. scirp.org Naphthalene-based compounds are well-known to form thermotropic phases. scirp.orgscirp.orgnih.gov By synthetically modifying this compound, for instance, through Suzuki or Sonogashira coupling reactions at the bromine position, it is possible to create a diverse range of mesogenic molecules. researchgate.net The resulting materials could exhibit various thermotropic phases, such as nematic and smectic phases, which are crucial for applications like liquid crystal displays (LCDs). The 2-ethylbutoxy chain would play a critical role in determining the transition temperatures and the breadth of these mesophases. scirp.orgscirp.org
Lyotropic Liquid Crystals: These systems form liquid crystalline phases in the presence of a solvent. While less common for purely hydrocarbon-based naphthalene derivatives, the introduction of amphiphilic properties is key. By chemically transforming the this compound scaffold to include a polar head group, it could be engineered to self-assemble into lyotropic phases in specific solvents. researchgate.net Such materials are of interest for their applications in drug delivery, templating, and personal care products. The balance between the hydrophobic naphthalene core with its alkyl chain and a hydrophilic moiety would govern the formation of lamellar, hexagonal, or cubic lyotropic phases. researchgate.net
Precursor for Organic Electronic Devices
The optoelectronic properties of the naphthalene core make this compound a valuable precursor for a range of organic electronic devices. The bromine atom serves as a reactive handle for introducing other functional groups through various cross-coupling reactions, allowing for the synthesis of complex conjugated molecules with tailored electronic properties. researchgate.net
Naphthalene derivatives are widely utilized as building blocks for blue-emitting fluorophores in Organic Light-Emitting Diodes (OLEDs) due to their wide bandgap. rsc.org The this compound can be used as a key intermediate in the synthesis of such emitters. Through reactions like the Suzuki coupling, the bromo-group can be replaced with various aryl or heteroaryl moieties to extend the π-conjugation and tune the emission color. rsc.org The 2-ethylbutoxy side chain helps to improve the solubility of the resulting materials, which is crucial for solution-based processing of OLEDs, and can also prevent intermolecular aggregation that often leads to fluorescence quenching.
In the realm of organic photovoltaics, naphthalene diimides (NDIs) have been explored as non-fullerene acceptors. While this compound is not an NDI, it can serve as a precursor to synthesize donor or acceptor materials for OPVs. The naphthalene unit can be incorporated into conjugated polymers or small molecules to enhance their light-harvesting capabilities and charge transport properties. nih.gov
For Organic Field-Effect Transistors (OFETs), naphthalene-based materials have shown promise as organic semiconductors. researchgate.netresearchgate.net The rigid naphthalene core facilitates π-π stacking, which is essential for efficient charge transport. Starting from this compound, one can synthesize larger conjugated systems through reactions at the bromo-position. researchgate.net The 2-ethylbutoxy group would again be beneficial for ensuring good processability and influencing the thin-film morphology, which are critical factors for OFET performance.
A particularly promising application for halogenated organic molecules is in the field of perovskite solar cells (PSCs). The efficiency and stability of PSCs are highly dependent on the quality of the interfaces between the perovskite layer and the charge transport layers. nih.govpolimi.it Halogen bonding, a non-covalent interaction involving a halogen atom, has emerged as a powerful tool for interfacial engineering in PSCs. polimi.it
Table 2: Potential Applications in Organic Electronics
| Device | Potential Role of this compound | Key Functional Groups |
|---|---|---|
| OLEDs | Precursor for blue-emitting fluorophores. | Naphthalene core (for wide bandgap), Bromo-group (for synthetic modification), Ethylbutoxy chain (for solubility). |
| OPVs & OFETs | Building block for conjugated donor or acceptor materials. | Naphthalene core (for charge transport), Bromo-group (for extending conjugation), Ethylbutoxy chain (for processability). |
| Perovskite Solar Cells | Interfacial modulator to passivate defects and enhance stability. | Bromo-group (for halogen bonding), Naphthalene and Ethylbutoxy groups (for hydrophobic passivation). |
Advanced Polymeric Materials Synthesis from Naphthalene Monomers
Following a comprehensive review of scientific literature and patent databases, there is currently no publicly available research detailing the use of this compound as a monomer for the synthesis of advanced polymeric materials. While the broader field of naphthalene-based polymers is an active area of research, with various derivatives being explored for applications in catalysis, gas storage, and electronics, specific studies on the polymerization of this compound have not been reported.
The synthesis of advanced polymers relies on the careful selection of monomers that can undergo polymerization to form macromolecules with desired properties. The structure of a monomer, including its reactive functional groups and substituent chemical groups, dictates the properties of the resulting polymer, such as its thermal stability, mechanical strength, and electronic characteristics.
In principle, the this compound molecule possesses a bromo-functional group that could potentially be utilized in cross-coupling polymerization reactions, a common method for synthesizing conjugated polymers. The "(2-ethylbutoxy)" group would be expected to enhance the solubility of any resulting polymer, a crucial factor for processing and device fabrication. However, without experimental data from peer-reviewed sources, any discussion of its polymerization behavior, the properties of the hypothetical polymers, or its applications in materials science would be speculative.
One related compound, 1,4-bis(2-ethylbutoxy)-2,5-bis(3,2':6',3''-terpyridin-4'-yl)benzene, has been used in the formation of coordination networks. researchgate.net This molecule, which also contains the 2-ethylbutoxy group for solubility, acts as a ligand that coordinates with metal ions to form extended, crystalline structures. researchgate.net This application, however, falls under the category of supramolecular chemistry and coordination polymers, which are distinct from the advanced polymeric materials typically synthesized from monomers via chain-growth or step-growth polymerization for applications in areas like engineering plastics or organic electronics.
Further research and publication in peer-reviewed scientific journals are necessary to establish the role, if any, of this compound as a monomer in the synthesis of advanced polymeric materials. At present, no detailed research findings or data tables on this specific topic can be provided.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
The classical synthesis of 2-bromo-6-alkoxynaphthalenes often involves multi-step processes, such as the bromination of 2-naphthol (B1666908) followed by Williamson ether synthesis. While effective, these methods can present challenges related to atom economy, waste generation, and the use of harsh reagents. Future research is poised to address these limitations by developing more streamlined and environmentally benign synthetic strategies.
Key areas of development include:
Metal-Free Catalysis: Transitioning from traditional metal-catalyzed cross-coupling reactions to metal-free alternatives can reduce costs and mitigate issues of metal contamination in the final product. bohrium.comresearchgate.netdergipark.org.tr
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing. This can lead to higher yields, improved safety, and easier scalability compared to batch processing.
Green Solvents: Investigating the use of bio-based solvents or supercritical fluids in place of conventional volatile organic compounds (VOCs) can significantly decrease the environmental footprint of the synthesis.
Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product, such as direct C-H activation and functionalization, represents a primary goal for sustainable chemistry.
Table 1: Comparison of Synthetic Approaches
| Feature | Traditional Synthesis | Future Sustainable Synthesis |
|---|---|---|
| Catalyst | Often relies on transition metals (e.g., Palladium, Copper). | Focus on metal-free catalysts or highly efficient, recyclable metal catalysts. bohrium.com |
| Process | Typically batch processing. | Implementation of continuous flow chemistry for enhanced control and efficiency. |
| Solvents | Use of conventional volatile organic compounds (VOCs). | Employment of green solvents, ionic liquids, or supercritical fluids. |
| Efficiency | May have lower atom economy and generate more waste. | Emphasis on atom-economical reactions like C-H activation to reduce byproducts. |
Advanced Characterization Techniques for In-Situ Monitoring of Reactions
To optimize the novel synthetic routes discussed above, a detailed understanding of reaction kinetics, mechanisms, and the formation of intermediates is essential. Advanced characterization techniques that allow for in-situ, real-time monitoring are critical. While traditional methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for final product characterization, Process Analytical Technology (PAT) offers dynamic insights during the reaction itself. ut.ac.irnih.gov
Future research will likely incorporate techniques such as:
In-Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can track the concentration of reactants, products, and key intermediates in real-time without requiring sample extraction.
Reaction Calorimetry: By precisely measuring the heat flow of a reaction, calorimetry provides critical data on reaction kinetics and thermodynamics, which is vital for ensuring safety and process control.
Online High-Performance Liquid Chromatography (HPLC): Automated online HPLC systems can be coupled directly to a reactor to provide real-time analysis of the reaction mixture's composition, offering a high degree of precision.
Predictive Modeling for Rational Design of Naphthalene-Based Functional Materials
The rational design of new materials requires the ability to predict their properties before undertaking complex and resource-intensive synthesis. Computational modeling is a powerful tool for achieving this, enabling the virtual screening of numerous derivatives of 2-Bromo-6-(2-ethylbutoxy)naphthalene to identify candidates with optimal characteristics for specific applications.
Key modeling approaches include:
Density Functional Theory (DFT): DFT calculations are instrumental in predicting the electronic properties of molecules, such as HOMO/LUMO energy levels and charge distribution. researchgate.netmdpi.com This information is crucial for designing materials for organic electronics, where energy level alignment governs device performance.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules in condensed phases, predicting properties like thin-film morphology, crystal packing, and solubility. aip.orgrsc.org For organic semiconductors, the molecular arrangement in the solid state is a key determinant of charge transport efficiency. nih.gov
Quantitative Structure-Property Relationship (QSPR): QSPR models use statistical methods to correlate molecular structures with their physical and chemical properties, allowing for rapid prediction of characteristics for newly designed compounds.
Table 2: Predictive Modeling Techniques and Their Applications
| Modeling Technique | Predicted Properties | Relevance for Naphthalene-Based Materials |
|---|---|---|
| Density Functional Theory (DFT) | HOMO/LUMO energies, electron distribution, redox potentials. researchgate.netmdpi.com | Design of materials for organic electronics (e.g., OFETs, OLEDs) with targeted electronic behavior. |
| Molecular Dynamics (MD) | Crystal structure, thin-film morphology, solubility, thermal stability. aip.orgrsc.org | Predicting solid-state packing and processability for device fabrication. |
| Quantitative Structure-Property Relationship (QSPR) | Boiling point, viscosity, refractive index, and other physical properties. | Rapid screening of virtual compound libraries to identify promising candidates for synthesis. |
Exploration of Novel Applications in Emerging Technologies (non-clinical)
The unique structure of this compound, featuring a reactive bromine atom for cross-coupling reactions and a solubilizing alkoxy group, makes it an attractive building block for a variety of functional materials. Future research will focus on leveraging these features to create novel materials for emerging technologies.
Potential application areas include:
Organic Electronics: The electron-rich naphthalene (B1677914) core is a promising component for hole-transporting materials in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). nih.gov The 2-ethylbutoxy group enhances solubility and promotes the formation of stable amorphous films, which is beneficial for device fabrication and longevity.
Functional Polymers: The molecule can serve as a monomer for the synthesis of specialty polymers with tailored optical and electronic properties. The naphthalene unit can be incorporated into the polymer backbone to enhance thermal stability and introduce fluorescence.
Sensors and Probes: By functionalizing the naphthalene core through the bromine atom, it is possible to develop chemosensors where the fluorescence properties of the naphthalene unit change upon binding to a specific analyte.
Synergistic Approaches Combining Synthesis, Spectroscopy, and Computation
The most rapid and impactful advances will emerge from synergistic approaches that create a feedback loop between computational design, advanced synthesis, and detailed characterization. This integrated workflow allows for a more efficient and targeted exploration of the chemical space around the this compound scaffold.
This futuristic research paradigm would operate as follows:
Design: Computational models (7.3) are used to predict the properties of various derivatives and identify target molecules with high potential for a specific application.
Synthesize: Highly efficient and sustainable synthetic routes (7.1) are employed to create the target molecules, with in-situ monitoring (7.2) ensuring optimal reaction control and yield.
Characterize & Test: The synthesized materials are thoroughly characterized, and their performance in the target application (7.4) is evaluated.
Refine: The experimental results are used to refine and improve the predictive power of the computational models, initiating the next cycle of design and discovery.
By combining these disciplines, researchers can accelerate the development of next-generation materials derived from this compound, unlocking its full potential in advanced technological applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Bromo-6-(2-ethylbutoxy)naphthalene, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with bromination of 2-naphthol derivatives. Evidence from EP0968163 suggests brominating 2-naphthol to 1,6-dibromo-2-naphthol under controlled bromine stoichiometry to avoid over-bromination .
- Step 2 : Alkylation with 2-ethylbutoxy groups. Use a base (e.g., K₂CO₃) in polar aprotic solvents like DMF to generate the oxyanion intermediate, followed by nucleophilic substitution with 2-ethylbutyl bromide (analogous to methods in for propargyl bromide addition) .
- Critical Parameters : Temperature (room temperature vs. reflux), solvent choice (DMF vs. THF), and base strength (K₂CO₃ vs. NaOH) affect regioselectivity and yield. Monitor via TLC with n-hexane:ethyl acetate (9:1) .
Q. How can researchers purify this compound, and what analytical techniques validate purity?
- Purification Strategies :
- Liquid-liquid extraction : Use ethyl acetate for workup, followed by drying over anhydrous Na₂SO₄ .
- Chromatography : Flash column chromatography with gradients of hexane/ethyl acetate (e.g., 95:5 to 85:15) to separate brominated byproducts ( ) .
- Validation :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm), alkoxy protons (δ 3.5–4.5 ppm), and bromine-induced deshielding ( ) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+K]⁺) with <2 ppm error ( ) .
Advanced Research Questions
Q. What are the challenges in achieving regioselective bromination at the 2-position of naphthalene derivatives?
- Mechanistic Insight :
- Bromination at the 2-position competes with 1- and 6-positions due to electron density distribution. Use directing groups (e.g., methoxy in ) or steric hindrance (e.g., bulky substituents) to favor 2-bromination .
Q. How can researchers address contradictions in spectral data for structurally similar intermediates?
- Example : Discrepancies in ¹³C NMR shifts between sulfinyl/sulfonyl derivatives ( ) arise from electron-withdrawing effects.
- Resolution :
- Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous signals.
- Compare experimental data with computational predictions (DFT calculations) .
Q. What functionalization strategies enable post-synthetic modification of this compound?
- Methodological Approaches :
- Suzuki Coupling : Replace bromine with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(OAc)₂/DPPP in ) .
- Oxidation : Convert alkoxy groups to ketones or acids (e.g., H₂O₂ in acetic acid for sulfoxide→sulfone conversion, as in ) .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly when scaling up alkylation reactions?
- Root Cause :
- Heat Transfer : Exothermic reactions (e.g., alkylation in DMF) may lead to side reactions at larger scales.
- Solvent Purity : Trace water in DMF hydrolyzes reactive intermediates (e.g., notes strict anhydrous conditions) .
- Mitigation : Use controlled addition of reagents (e.g., syringe pumps) and inert atmospheres (N₂/Ar).
Q. How does the steric bulk of 2-ethylbutoxy groups influence photostability or thermal degradation?
- Experimental Design :
- Accelerated Aging Studies : Expose the compound to UV light (λ = 254 nm) or heat (60–100°C) and monitor decomposition via HPLC.
- Comparative Analysis : Contrast with smaller alkoxy groups (e.g., methoxy in ) to isolate steric effects .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
